molecular formula C19H19N3OS B12596761 Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Katalognummer: B12596761
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: HFDJPFUYFXPFNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinazoline ring and a thioether linkage, making it a subject of interest in various fields of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl-2-quinazolinyl thioether with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and advanced purification techniques. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The quinazoline ring plays a crucial role in binding to target proteins, while the thioether linkage enhances its stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- stands out due to its unique combination of a quinazoline ring and a thioether linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C19H19N3OS

Molekulargewicht

337.4 g/mol

IUPAC-Name

N,N-dimethyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C19H19N3OS/c1-13-8-10-14(11-9-13)18-20-16-7-5-4-6-15(16)19(21-18)24-12-17(23)22(2)3/h4-11H,12H2,1-3H3

InChI-Schlüssel

HFDJPFUYFXPFNV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.